molecular formula C13H19NO2S B3831419 5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one

5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one

Cat. No.: B3831419
M. Wt: 253.36 g/mol
InChI Key: OTZPXZDUYKDXMF-UHFFFAOYSA-N
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Description

5'-Hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1: 3,7 ]decan]-4-one is a complex organic compound featuring a thiazolidine ring fused to a tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1 3,7 ]decan]-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thiazolidine ring to a thiazolidine-2-one derivative.

  • Reduction: : Reduction of the thiazolidine ring to form a thiol derivative.

  • Substitution: : Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of thiazolidine-2-one derivatives.

  • Reduction: : Formation of thiol derivatives.

  • Substitution: : Formation of various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

5'-Hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1: 3,7 ]decan]-4-one has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

5'-Hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1: 3,7 ]decan]-4-one is unique due to its complex fused ring structure. Similar compounds include:

  • Thiazolidine derivatives: : Other thiazolidine-based compounds with varying substituents and ring systems.

  • Tricyclic compounds: : Other tricyclic compounds with different heterocyclic components.

These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

1'-hydroxy-5-methylspiro[1,3-thiazolidine-2,4'-adamantane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-7-11(15)14-13(17-7)9-2-8-3-10(13)6-12(16,4-8)5-9/h7-10,16H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZPXZDUYKDXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2(S1)C3CC4CC2CC(C4)(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one
Reactant of Route 2
5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one
Reactant of Route 3
5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one
Reactant of Route 4
5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one
Reactant of Route 5
5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one
Reactant of Route 6
5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one

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